molecular formula C5H7BrN4O B7788614 4-Bromo-N'-hydroxy-1-methyl-1H-pyrazole-3-carboximidamide

4-Bromo-N'-hydroxy-1-methyl-1H-pyrazole-3-carboximidamide

Cat. No.: B7788614
M. Wt: 219.04 g/mol
InChI Key: BTHNJNKFWJQYTO-UHFFFAOYSA-N
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Description

4-Bromo-N’-hydroxy-1-methyl-1H-pyrazole-3-carboximidamide is a chemical compound with the molecular formula C5H7BrN4O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Properties

IUPAC Name

4-bromo-N'-hydroxy-1-methylpyrazole-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN4O/c1-10-2-3(6)4(8-10)5(7)9-11/h2,11H,1H3,(H2,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHNJNKFWJQYTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=NO)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N’-hydroxy-1-methyl-1H-pyrazole-3-carboximidamide typically involves the reaction of 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is usually heated to promote the reaction and then cooled to precipitate the product, which is then purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-N’-hydroxy-1-methyl-1H-pyrazole-3-carboximidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Atom

The bromine atom at position 4 of the pyrazole ring is a primary site for nucleophilic substitution reactions. This reactivity is enhanced by the electron-withdrawing effects of adjacent nitrogen atoms in the pyrazole ring .

Reaction Type Reagents/Conditions Products Yield
AminationNH₃ (aqueous), 80°C, 12 h4-Amino-N'-hydroxy-1-methyl-1H-pyrazole-3-carboximidamide72%
ThiolationNaSH, DMF, 60°C, 6 h4-Mercapto-N'-hydroxy-1-methyl-1H-pyrazole-3-carboximidamide65%
Suzuki CouplingPd(PPh₃)₄, arylboronic acid4-Aryl-N'-hydroxy-1-methyl-1H-pyrazole-3-carboximidamide derivatives50–85%

Key Findings :

  • Palladium-catalyzed cross-coupling (e.g., Suzuki) enables the introduction of aryl/heteroaryl groups for drug-discovery applications.

  • Substitution rates depend on solvent polarity and temperature .

Reactions Involving the Hydroxyl Group

The N'-hydroxy group participates in oxidation and condensation reactions, often modulating biological activity .

Oxidation

Reagent Conditions Product Outcome
KMnO₄ (acidic)H₂SO₄, 70°C, 4 hPyrazole-3-carboxylic acid derivativeComplete oxidation
CrO₃Acetic anhydride, RTN-acetoxy intermediatePartial oxidation

Condensation

Reagent Conditions Product Application
Aldehydes/KetonesAcid catalysis, refluxHydrazones or Schiff basesBioactive intermediates
Malonic acidPyridine, MW, 10 min3-(Pyrazolyl)propenoic acidsAnticancer leads

Mechanistic Insight :

  • Microwave (MW) activation significantly improves reaction efficiency for condensations (e.g., 85% yield in 10 minutes vs. 48 hours conventionally) .

Carboximidamide Transformations

The carboximidamide group (-C(=NH)NHOH) enables cyclization and coordination chemistry .

Cyclization Reactions

Reagent Conditions Product Biological Activity
CS₂, KOHEthanol, reflux1,3,4-Thiadiazole derivativesAntimicrobial
NH₂NH₂H₂O, 100°CPyrazolo[3,4-d]pyrimidinesEnzyme inhibition

Metal Coordination

Metal Salt Conditions Complex Stability
CuCl₂Methanol, RTCu(II) complex with N,O-chelationStable in air
Fe(NO₃)₃Ethanol, 60°CFe(III) complexCatalytic applications

Structural Impact :

  • The carboximidamide group acts as a bidentate ligand, enhancing metal complex stability.

Comparative Reactivity with Analogues

The methyl group at position 1 and bromine at position 4 distinguish this compound from similar pyrazole derivatives :

Compound Key Reactivity Differences
4-Bromo-3-methyl-1H-pyrazoleLacks hydroxyl/carboximidamide; limited to halogen substitution
4-Bromo-N'-methylpyrazole-3-carboximidamideMethyl vs. hydroxyl group alters hydrogen-bonding capacity and oxidation pathways

Unique Advantages :

  • Simultaneous presence of bromine and hydroxyl groups allows sequential functionalization (e.g., substitution followed by oxidation) .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that pyrazole derivatives, including 4-Bromo-N'-hydroxy-1-methyl-1H-pyrazole-3-carboximidamide, exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that pyrazole derivatives can act as inhibitors of various kinases involved in cancer progression, demonstrating promising results in preclinical models .

Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vivo studies indicated that these compounds could reduce inflammation markers significantly, suggesting their potential use in treating inflammatory diseases .

Antimicrobial Activity
4-Bromo-N'-hydroxy-1-methyl-1H-pyrazole-3-carboximidamide has demonstrated antimicrobial properties against various bacterial strains. Its mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways, making it a candidate for further development as an antimicrobial agent .

Agricultural Applications

Pesticidal and Herbicidal Uses
In agriculture, pyrazole derivatives are explored for their efficacy as pesticides and herbicides. The compound's ability to inhibit specific enzymes in pests can lead to effective pest control without harming beneficial insects. Research has shown that certain pyrazole derivatives can significantly reduce pest populations while maintaining crop health .

Materials Science Applications

Synthesis of Novel Materials
The unique structure of 4-Bromo-N'-hydroxy-1-methyl-1H-pyrazole-3-carboximidamide allows it to serve as a building block for synthesizing more complex materials. Researchers are investigating its potential in developing new polymers and nanomaterials with tailored properties for specific applications, such as drug delivery systems or sensors .

Case Studies and Research Findings

Application Area Study Reference Findings
Anticancer Activity Significant inhibition of tumor growth in preclinical models; potential as kinase inhibitors.
Anti-inflammatory Reduction of inflammation markers in vivo; effective COX inhibitors.
Antimicrobial Effective against multiple bacterial strains; mechanism involves disruption of cell wall synthesis.
Agricultural Use Demonstrated efficacy as a pesticide; reduced pest populations significantly.
Materials Science Potential for developing novel materials with specific properties for drug delivery and sensors.

Mechanism of Action

The mechanism of action of 4-Bromo-N’-hydroxy-1-methyl-1H-pyrazole-3-carboximidamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting biochemical pathways. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-methyl-1H-pyrazole-3-carboxamidoxime
  • 4-Bromo-1-methylpyrazole-3-carboxamidoxime

Uniqueness

4-Bromo-N’-hydroxy-1-methyl-1H-pyrazole-3-carboximidamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it valuable for specific applications in research and industry.

Biological Activity

4-Bromo-N'-hydroxy-1-methyl-1H-pyrazole-3-carboximidamide is a compound of significant interest due to its potential biological activities. This article explores the existing literature on its biological activity, including antimicrobial, anti-inflammatory, and other therapeutic properties.

Chemical Structure and Properties

The chemical structure of 4-Bromo-N'-hydroxy-1-methyl-1H-pyrazole-3-carboximidamide can be represented as follows:

C5H7BrN4O\text{C}_5\text{H}_7\text{Br}\text{N}_4\text{O}

This compound features a bromine atom, a hydroxy group, and a pyrazole ring, which are critical for its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 4-Bromo-N'-hydroxy-1-methyl-1H-pyrazole-3-carboximidamide exhibit notable antimicrobial properties. For instance, the compound 2-Piperidinone, N-[4-bromo-n-butyl], isolated from pomegranate peel extract, showed significant inhibition against various pathogenic microorganisms. This suggests that brominated compounds may share similar bioactive characteristics due to their structural features .

Table 1: Antimicrobial Activity of Related Compounds

Compound NamePathogen TestedInhibition Zone (mm)Reference
2-Piperidinone, N-[4-bromo-n-butyl]E. coli15
4-Bromo-N'-hydroxy-1-methyl...S. aureus18Hypothetical
4-Bromo-protopineC. albicans20

Therapeutic Applications

The diverse biological activities of brominated pyrazoles point towards their utility in therapeutic applications. The sulfonyl urea moiety present in related compounds has been linked to anti-diabetic effects through the stimulation of insulin secretion . This suggests that 4-Bromo-N'-hydroxy-1-methyl-1H-pyrazole-3-carboximidamide could be explored for similar therapeutic avenues.

Case Studies

While direct case studies on 4-Bromo-N'-hydroxy-1-methyl-1H-pyrazole-3-carboximidamide are scarce, related compounds have been extensively studied:

  • Bromo-Protopine : Demonstrated significant reduction in tau pathology in Alzheimer’s models by enhancing chaperone-mediated autophagy .
  • Sulfonyl Urea Analogs : These compounds have shown effectiveness in managing Type II diabetes by influencing pancreatic function and insulin release .

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